molecular formula C11H10ClFO3 B1408777 Ethyl (4-chloro-3-fluorobenzoyl)acetate CAS No. 1260808-42-1

Ethyl (4-chloro-3-fluorobenzoyl)acetate

Cat. No.: B1408777
CAS No.: 1260808-42-1
M. Wt: 244.64 g/mol
InChI Key: RWDICAQJHOYPIZ-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10ClFO3 and a molecular weight of 244.64 g/mol. It is commonly known as Chlorofluoroacetic acid ethyl ester. This compound is used as a precursor in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Ethyl (4-chloro-3-fluorobenzoyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-fluoroacetophenone with diethyl carbonate in the presence of a base such as sodium hydride . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl (4-chloro-3-fluorobenzoyl)acetate undergoes various types of chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with diamines via C-C bond cleavage to form benzimidazoles and perimidines.

    Oxidative Cross-Coupling: This compound can undergo oxidative cross-coupling reactions with indoles via dioxygen activation.

    Substitution Reactions: It can also undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (4-chloro-3-fluorobenzoyl)acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, such as benzimidazoles and perimidines, which have potential antimalarial properties.

    Biology: This compound is involved in the synthesis of biologically active molecules, including antitumor agents and mineralocorticoid receptor antagonists.

    Medicine: It is used in the preparation of pharmaceuticals, particularly in the synthesis of chiral building blocks for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl (4-chloro-3-fluorobenzoyl)acetate involves its ability to participate in various chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with specific molecular targets and pathways, such as enzymes and receptors, to exert their effects. For example, the synthesis of antitumor agents involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Ethyl (4-chloro-3-fluorobenzoyl)acetate can be compared with other similar compounds, such as:

    Ethyl (4-fluorobenzoyl)acetate: This compound has a similar structure but lacks the chlorine atom.

    Ethyl (3-chlorobenzoyl)acetate: This compound has the chlorine atom in a different position on the benzene ring.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

ethyl 3-(4-chloro-3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDICAQJHOYPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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